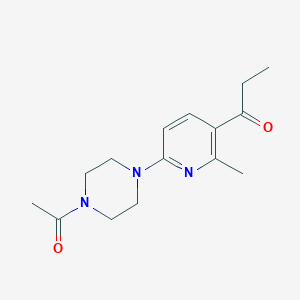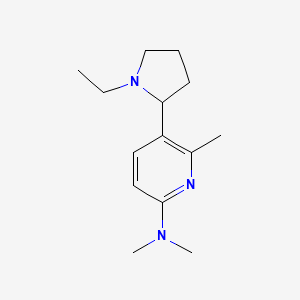
5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine is a compound that features a pyrrolidine ring and a pyridine ring. The presence of these rings makes it a significant molecule in medicinal chemistry due to its potential biological activities. The compound’s structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development .
Métodos De Preparación
The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester under specific conditions to yield the desired product . Industrial production methods focus on optimizing yield and purity, often using high-throughput synthesis techniques and advanced purification methods .
Análisis De Reacciones Químicas
5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines.
Aplicaciones Científicas De Investigación
5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into the active sites of these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparación Con Compuestos Similares
Similar compounds include other pyrrolidine and pyridine derivatives, such as:
Pyrrolidine-2,5-dione: Known for its biological activity and use in drug discovery.
3-(1-Methylpyrrolidin-2-yl)pyridine: Shares structural similarities and is used in similar applications.
2-(Pyridin-2-yl)pyrimidine: Exhibits a wide range of pharmacological activities and is used in medicinal chemistry.
5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine stands out due to its unique combination of the pyrrolidine and pyridine rings, which enhances its ability to interact with a diverse array of biological targets, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C14H23N3 |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
5-(1-ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine |
InChI |
InChI=1S/C14H23N3/c1-5-17-10-6-7-13(17)12-8-9-14(16(3)4)15-11(12)2/h8-9,13H,5-7,10H2,1-4H3 |
Clave InChI |
BEKOXTWNHIBRFW-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1C2=C(N=C(C=C2)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Pyridin-2-yl)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11797715.png)


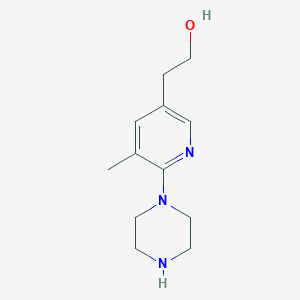
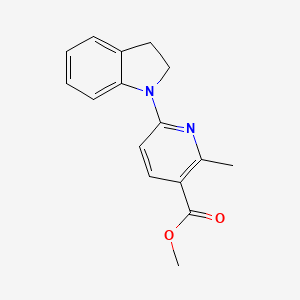

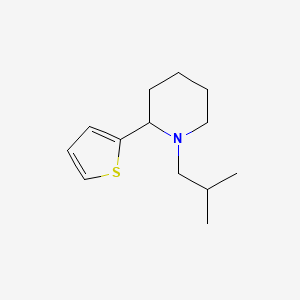



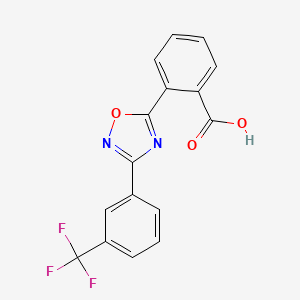
![1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11797796.png)
